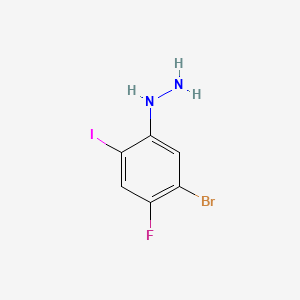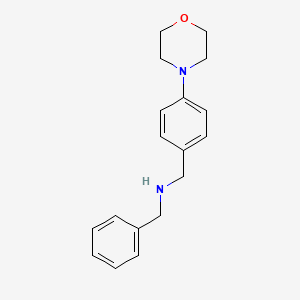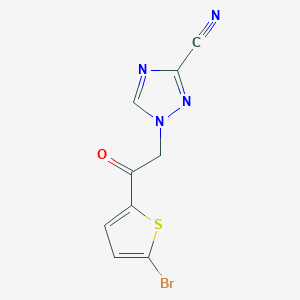![molecular formula C13H17N3O3 B14909631 (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] typically involves the condensation reaction between 2,3-piperidinedione and 2,4-dimethoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,3-piperidinedione+2,4-dimethoxyphenylhydrazine→2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Piperidinedione 3-[(4-methyl-2-nitrophenyl)hydrazone]
- 2,3-Piperidinedione 3-[(2,4-dihydroxyphenyl)hydrazone]
Uniqueness
2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-18-9-5-6-10(12(8-9)19-2)15-16-11-4-3-7-14-13(11)17/h5-6,8,15H,3-4,7H2,1-2H3,(H,14,17)/b16-11- |
InChI Key |
APALFSXMVOJWBW-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NN=C2CCCNC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)
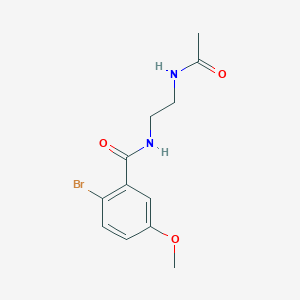
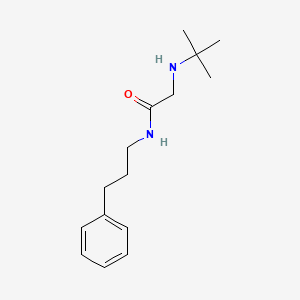

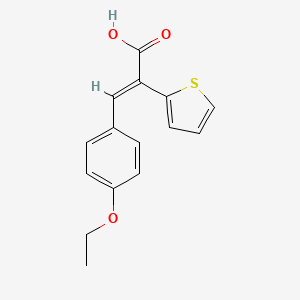
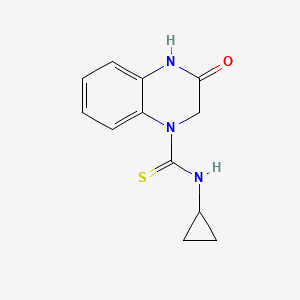
![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)
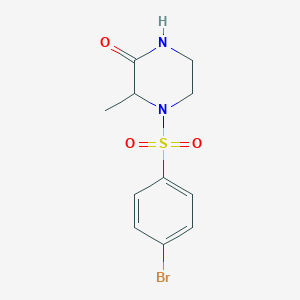
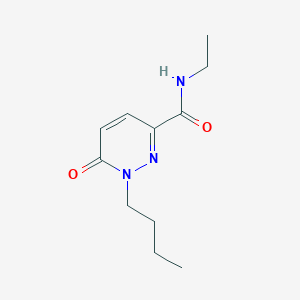
![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
